BenchChemオンラインストアへようこそ!

6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Bond dissociation energy Nucleophilic substitution Leaving group ability

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2137625-01-3), also named 6-(bromomethyl)isochromane, is a bicyclic heterocyclic compound with molecular formula C₁₀H₁₁BrO and molecular weight 227.10 g·mol⁻¹. It belongs to the isochroman (3,4-dihydro-1H-2-benzopyran) class of oxygen-containing heterocycles.

Molecular Formula C10H11BrO
Molecular Weight 227.101
CAS No. 2137625-01-3
Cat. No. B2783074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
CAS2137625-01-3
Molecular FormulaC10H11BrO
Molecular Weight227.101
Structural Identifiers
SMILESC1COCC2=C1C=C(C=C2)CBr
InChIInChI=1S/C10H11BrO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5H,3-4,6-7H2
InChIKeyGGLKCBKWJTXLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2137625-01-3): Chemical Identity, Scaffold Class, and Procurement Context


6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2137625-01-3), also named 6-(bromomethyl)isochromane, is a bicyclic heterocyclic compound with molecular formula C₁₀H₁₁BrO and molecular weight 227.10 g·mol⁻¹ . It belongs to the isochroman (3,4-dihydro-1H-2-benzopyran) class of oxygen-containing heterocycles . The molecule features a benzene ring fused to a six-membered dihydropyran ring, with a reactive bromomethyl substituent at the 6-position of the aromatic ring . Commercial sources typically supply this compound at a minimum purity of 95% and provide batch-specific analytical documentation including NMR and HPLC .

Why Chloromethyl, Other Regioisomers, and Non-Halogenated Analogs Cannot Replace 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran


Within the isochroman class, the systematic structure–activity relationship (SAR) data demonstrate that subtle alterations in halogen identity, substitution position, or heterocyclic core topology produce quantifiably distinct reactivity profiles [1]. The 6-(chloromethyl) analog (CAS 2002694-28-0) shares the same scaffold but contains a C–Cl bond that is thermodynamically stronger and kinetically less labile than the C–Br bond, directly reducing its efficiency in nucleophilic displacement and cross-coupling reactions [2]. Positional isomers such as the 1-(bromomethyl) (CAS 99070-15-2) and 7-(bromomethyl) (CAS 2228574-75-0) derivatives present the reactive bromomethyl group at electronically and sterically distinct positions on the aromatic ring, which alters the electronic environment and the steric accessibility of the benzylic carbon [1]. The carbocyclic analog 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran (CAS 1343386-51-5) is built on a chroman core (oxygen at position 1 rather than position 2), generating fundamentally different ring-fusion geometry that changes molecular shape and conformational flexibility [3]. The following quantitative evidence details precisely where and how these differences render simple interchange scientifically unsound.

Quantitative Differential Evidence for 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: Head-to-Head Reactivity, Regiochemical, and Physicochemical Comparisons


C–Br vs. C–Cl Bond Dissociation Energy: Thermodynamic Basis for Superior Leaving-Group Reactivity of 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran

The C–Br bond in 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran has an average bond dissociation energy (BDE) of approximately 285 kJ·mol⁻¹, compared with approximately 327 kJ·mol⁻¹ for the C–Cl bond in the direct 6-(chloromethyl) analog (CAS 2002694-28-0) [1]. This difference of ~42 kJ·mol⁻¹ means the C–Br bond is thermodynamically weaker and more readily cleaved in nucleophilic displacement reactions [1]. In the context of benzylic halide radical anion intermediates, the C–Br bond in the PhCH₂Br˙⁻ radical anion is endoenergetic toward cleavage by only ~3 kcal·mol⁻¹ (~12.6 kJ·mol⁻¹), whereas the C–Cl bond in PhCH₂Cl˙⁻ is thermodynamically unstable toward cleavage by ~6.5 kcal·mol⁻¹ (~27.2 kJ·mol⁻¹) [2]. Combined with the established leaving-group ability order (I⁻ > Br⁻ > Cl⁻ > F⁻) in both SN1 and SN2 mechanistic regimes [3], this establishes that 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran participates in nucleophilic substitution reactions at substantially faster rates than its 6-(chloromethyl) counterpart.

Bond dissociation energy Nucleophilic substitution Leaving group ability Benzylic halide reactivity

Benzylic Bromide vs. Benzylic Chloride Nucleophilic Substitution Kinetics: Quantified Rate Differential

Kinetic studies on benzyl halide model systems demonstrate that benzyl bromide (PhCH₂Br) reacts significantly faster than benzyl chloride (PhCH₂Cl) in nucleophilic substitution reactions. Semi-quantitative kinetic analysis of halogen exchange reactions between chloride/bromide ions and benzyl chloride/bromide in 90% ethanol solution established that bond-formation energetics favor the bromide system, with benzyl bromide exhibiting greater reactivity than benzyl chloride [1]. In preparative contexts, the classic Finkelstein reaction demonstrates that alkyl bromides are substantially more reactive than the corresponding alkyl chlorides toward iodide exchange, a difference attributable to the superior leaving-group ability of bromide [2]. This class-level kinetic advantage extrapolates directly to 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran versus its 6-(chloromethyl) analog: for any given nucleophile (amine, thiolate, alkoxide, azide), the bromomethyl derivative will achieve complete conversion at lower temperatures and in shorter reaction times.

SN2 kinetics Benzylic halide Halogen exchange Reaction rate comparison

Regiochemical Position 6 vs. Position 7 and Position 1: Steric and Electronic Differentiation of Isochroman Bromomethyl Regioisomers

Three bromomethyl-substituted 3,4-dihydro-1H-2-benzopyran regioisomers are commercially cataloged: the 6-substituted (CAS 2137625-01-3), the 7-substituted (CAS 2228574-75-0), and the 1-substituted (CAS 99070-15-2) derivatives [1]. The 6-position places the bromomethyl group para to the dihydropyran ring oxygen-bearing carbon (C-2) and meta to the ring-fusion junction, providing a distinct electronic environment characterized by moderate electron density and steric accessibility [2]. In contrast, the 1-(bromomethyl) isomer places the reactive group directly on the dihydropyran ring at the benzylic position adjacent to the ring oxygen, creating a substantially different steric environment and electronic polarization due to the proximity of the oxygen atom [1]. The 7-(bromomethyl) isomer positions the group para to the ring-fusion junction, yielding yet another distinct electronic profile . SAR summaries of isochroman derivatives confirm that the position of substituents on the aromatic ring profoundly influences both chemical reactivity and biological target engagement [2].

Regioisomer selectivity Steric accessibility Electronic effects Isochroman positional isomers

Isochroman Core (3,4-Dihydro-1H-2-benzopyran) vs. Chroman Core (3,4-Dihydro-2H-1-benzopyran): Heterocyclic Scaffold Topology Determines Molecular Shape

6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran is built on the isochroman scaffold, in which the oxygen atom occupies position 2 of the six-membered heterocyclic ring. The analogous 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran (CAS 1343386-51-5) is built on the chroman scaffold, in which the oxygen atom occupies position 1 . This structural difference, while subtle in 2D representation, produces fundamentally different molecular topologies: the isochroman core has the oxygen atom one carbon removed from the ring-fusion junction relative to the chroman core, altering the dihedral angle between the aromatic plane and the heterocyclic ring, the conformation of the saturated ring, and the spatial relationship between the bromomethyl group and the oxygen lone pairs [1]. Patent literature on isochroman-based antihypertensive and CNS-active amino derivatives explicitly distinguishes the isochroman scaffold from the chroman scaffold as generating pharmacologically non-interchangeable compound series [1].

Heterocyclic scaffold Isochroman vs chroman Ring-fusion geometry Molecular shape diversity

Supplier-Documented Analytical Characterization: NMR, HPLC, and QC Batch Data Availability for Procurement Confidence

Commercial suppliers of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran (CAS 2137625-01-3) provide batch-specific analytical documentation including ¹H NMR, HPLC, and GC data . Bidepharm supplies the compound at a standard purity of 95% with associated NMR, HPLC, and GC batch quality certificates . The compound is registered with MDL number MFCD31592808, and its InChI Key (GGLKCBKWJTXLMD-UHFFFAOYSA-N) and SMILES (BrCc1ccc2c(c1)CCOC2) provide unambiguous digital structural identifiers for database registration and inventory management . The 6-chloromethyl analog (CAS 2002694-28-0), in contrast, has a molecular weight of only 182.65 g·mol⁻¹ (vs. 227.10 g·mol⁻¹ for the bromo compound) and a different predicted boiling point of 299.6 ± 35.0 °C (vs. 311.1 ± 37.0 °C), physical property differences that affect handling, storage, and purification protocols .

Quality control NMR characterization HPLC purity Batch traceability

Isochroman Scaffold in Medicinal Chemistry: Broad Pharmacological Relevance as a Privileged Structure

The isochroman scaffold has been extensively validated as a privileged structure in medicinal chemistry. A comprehensive review by Zhao et al. (2021) in the European Journal of Medicinal Chemistry systematically catalogs isochroman derivatives with demonstrated activity across CNS, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory therapeutic areas [1]. The review highlights that SAR analysis has been a major focus among medicinal chemists, with numerous derivatives designed for specific molecular targets [1]. Furthermore, US Patent 4,181,665 establishes that isochromans bearing aminoalkyl side chains (derived from bromomethyl precursors via nucleophilic displacement) exhibit antihypertensive and CNS activity [2]. While 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran itself is a synthetic intermediate rather than a final bioactive molecule, its bromomethyl group serves as the critical electrophilic handle for installing diverse amine, thiol, and alkoxide pharmacophores that confer target engagement [1][2].

Privileged scaffold Drug discovery CNS agents Antitumor Antimicrobial

Optimal Application Scenarios for 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran Based on Quantified Differentiation Evidence


Parallel Synthesis and High-Throughput Derivatization of Isochroman-Focused Compound Libraries

The 42 kJ·mol⁻¹ lower C–Br bond dissociation energy relative to the C–Cl analog directly enables rapid, high-yielding nucleophilic substitution across diverse amine, thiolate, and alkoxide nucleophiles under mild conditions (room temperature to 60 °C in polar aprotic solvents such as DMF or DMSO) [1]. This kinetic advantage is critical for 96-well or 384-well plate-based parallel synthesis workflows, where reaction times must be minimized and conversion must exceed 90% without intermediate purification. The 6-bromomethyl regioisomer provides a structurally defined exit vector for substituents directed away from the dihydropyran ring, a geometric feature relevant to structure-based design [2].

Synthesis of CNS-Targeted and Antihypertensive Isochroman-Derived Drug Candidates

Patent US 4,181,665 explicitly describes the conversion of bromomethyl isochroman intermediates to amino-substituted derivatives with demonstrated antihypertensive and CNS pharmacological activity [1]. The bromomethyl group at position 6 reacts with primary and secondary amines to generate the aminoalkyl pharmacophore that is critical for target engagement in this therapeutic class [1]. The comprehensive SAR framework established for isochroman derivatives across CNS, antitumor, anti-inflammatory, and antimicrobial indications provides a rational basis for prioritizing this scaffold in hit-to-lead and lead optimization campaigns [2].

Cross-Coupling and Metal-Mediated Transformations Requiring Benzylic Electrophiles

The benzylic bromide functionality of 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran is compatible with a broad range of metal-catalyzed cross-coupling reactions including Suzuki, Negishi, and Stille couplings (via conversion to organometallic intermediates), as well as direct palladium-catalyzed benzylation reactions [1]. The superior leaving-group ability of bromide over chloride (established by the I⁻ > Br⁻ > Cl⁻ > F⁻ leaving-group order) ensures efficient oxidative addition to Pd(0) catalysts, a critical elementary step in catalytic cross-coupling cycles [2]. This enables the rapid construction of C–C bonds at the benzylic position for the generation of more complex isochroman-containing molecular architectures.

Fragment-Based Drug Discovery Scaffold with a Reactive Anchor Point

The isochroman scaffold has been validated as a privileged structure in drug discovery, with demonstrated activity across at least six distinct therapeutic areas [1]. 6-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran provides a fragment-sized (MW 227.10) entry point with a single reactive bromomethyl anchor for fragment growing, linking, or merging strategies. Its distinction from the chroman scaffold (oxygen at position 1 vs. position 2) provides access to a different region of three-dimensional chemical space, offering scaffold-hopping opportunities when chroman-based leads encounter intellectual property or selectivity limitations [2].

Quote Request

Request a Quote for 6-(bromomethyl)-3,4-dihydro-1H-2-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.